(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester
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Overview
Description
(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isopropylamino group attached to a cyclohexyl ring, a carbamic acid moiety, and a benzyl ester group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. One common synthetic route includes the following steps:
Formation of Cyclohexylamine Derivative: Cyclohexanone is reacted with isopropylamine under reductive amination conditions to form 2-isopropylamino-cyclohexanone.
Carbamate Formation: The 2-isopropylamino-cyclohexanone is then reacted with phosgene or a suitable carbamoyl chloride to form the corresponding carbamic acid derivative.
Esterification: Finally, the carbamic acid derivative is esterified with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new alkyl or acyl groups.
Scientific Research Applications
(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or signal transduction cascades. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester can be compared with other similar compounds, such as:
(2-Isopropylamino-cyclohexyl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester group.
(2-Isopropylamino-cyclohexyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester group.
(2-Isopropylamino-cyclohexyl)-carbamic acid propyl ester: Similar structure but with a propyl ester group instead of a benzyl ester group.
Properties
IUPAC Name |
benzyl N-[2-(propan-2-ylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)18-15-10-6-7-11-16(15)19-17(20)21-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16,18H,6-7,10-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQCCLGWHQLMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCCC1NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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